![molecular formula C20H14O3 B12433441 3-[4-(hydroxymethyl)phenyl]-1H-benzo[f]chromen-1-one](/img/structure/B12433441.png)
3-[4-(hydroxymethyl)phenyl]-1H-benzo[f]chromen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A-Naphthoflavone-CH2-OH, also known as alpha-Naphthoflavone-CH2-OH, is a synthetic flavone derivative. It is a potent inhibitor of the enzyme aromatase, which converts testosterone to estrogen. This compound is known for its significant biological activities and is widely used in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: A-Naphthoflavone-CH2-OH can be synthesized from 2-naphthol and cinnamaldehyde. The reaction involves the condensation of 2-naphthol with cinnamaldehyde in the presence of a base, followed by cyclization to form the flavone structure .
Industrial Production Methods: In industrial settings, the synthesis of A-Naphthoflavone-CH2-OH involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: A-Naphthoflavone-CH2-OH undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Substituted flavones.
Aplicaciones Científicas De Investigación
A-Naphthoflavone-CH2-OH has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on enzyme activity and gene expression.
Medicine: Investigated for its potential as a chemopreventive agent and its role in hormone-related cancers.
Industry: Used in the development of pharmaceuticals and as a component in various chemical formulations
Mecanismo De Acción
A-Naphthoflavone-CH2-OH exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of testosterone to estrogen. This inhibition leads to a decrease in estrogen levels, which can be beneficial in conditions such as hormone-dependent cancers. The compound also interacts with cytochrome P450 enzymes, affecting the metabolism of various substrates .
Comparación Con Compuestos Similares
Beta-Naphthoflavone: Another naphthoflavone derivative with similar biological activities but different structural features.
7,8-Benzoflavone: A potent inhibitor of aromatase, similar to A-Naphthoflavone-CH2-OH.
Uniqueness: A-Naphthoflavone-CH2-OH is unique due to its specific inhibition of aromatase and its ability to modulate cytochrome P450 enzymes. This makes it a valuable tool in research related to hormone regulation and cancer therapy .
Propiedades
Fórmula molecular |
C20H14O3 |
|---|---|
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
3-[4-(hydroxymethyl)phenyl]benzo[f]chromen-1-one |
InChI |
InChI=1S/C20H14O3/c21-12-13-5-7-15(8-6-13)19-11-17(22)20-16-4-2-1-3-14(16)9-10-18(20)23-19/h1-11,21H,12H2 |
Clave InChI |
DNYHKVXLVTVFPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C=C(O3)C4=CC=C(C=C4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B12433369.png)
![3-Chloro-2-{[5-(1-{2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydrazin-1-ylidene}ethyl)thiophen-2-YL]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B12433371.png)
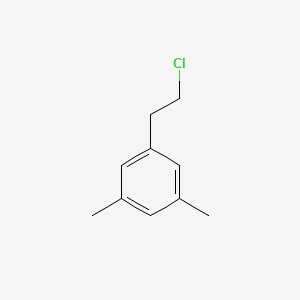
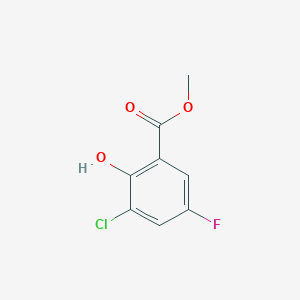
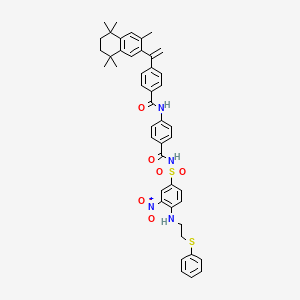
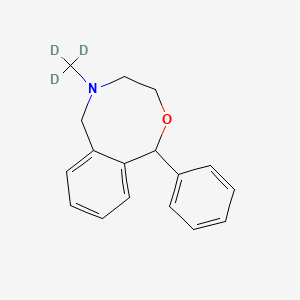
![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12433409.png)
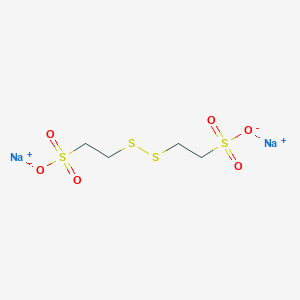
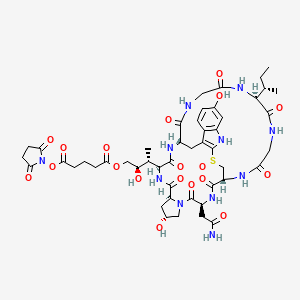

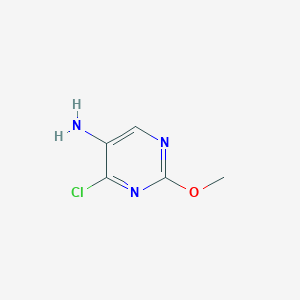
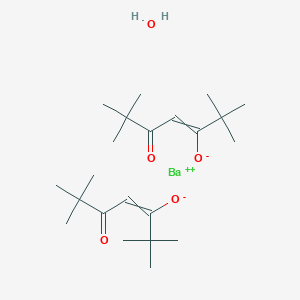
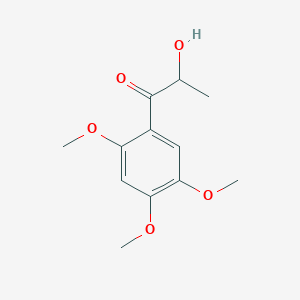
![N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide](/img/structure/B12433436.png)
